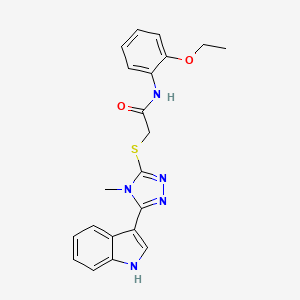

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a 1H-indol-3-yl moiety. A thioether bridge links the triazole ring to an acetamide group, which is further functionalized with a 2-ethoxyphenyl substituent.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-3-28-18-11-7-6-10-17(18)23-19(27)13-29-21-25-24-20(26(21)2)15-12-22-16-9-5-4-8-14(15)16/h4-12,22H,3,13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDUSDDANFOHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide represents a novel class of triazole-based compounds that have gained attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

The synthesis typically involves the reaction of indole derivatives with 1,2,4-triazole thiones under appropriate conditions to yield the desired thioacetamide derivative. The synthesis pathways often utilize various reagents and solvents to optimize yield and purity.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported to range from to against strains such as Staphylococcus aureus and Escherichia coli . The presence of the indole structure has been linked to enhanced activity due to its ability to interact with bacterial enzymes.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1 | 0.125 | S. aureus |

| 2 | 0.25 | E. coli |

| 3 | 8 | Klebsiella pneumoniae |

Antifungal Activity

The antifungal activity of this compound has also been evaluated, showing promising results with MIC values ranging from to against various fungal strains . The mechanism appears to involve the disruption of fungal cell wall synthesis.

| Compound | MIC (μM) | Target Fungi |

|---|---|---|

| A | 2.31 | Candida albicans |

| B | 4.33 | Aspergillus niger |

Anticancer Activity

Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown potential in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models with IC50 values in the low micromolar range . The proposed mechanism involves apoptosis induction through caspase activation.

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by structural modifications. For instance:

- Indole Substitution : Enhances antibacterial activity.

- Triazole Ring Modifications : Alter antifungal potency.

- Ethoxy Group : Contributes to overall solubility and bioavailability.

Case Studies

- Antibacterial Study : A study conducted on a series of triazole derivatives showed that modifications at the nitrogen positions significantly affected their antibacterial efficacy against resistant strains .

- Antifungal Assessment : A comparative analysis of various indole-triazole hybrids revealed that specific substitutions led to a marked increase in antifungal potency against clinical isolates .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the triazole structure exhibit significant antibacterial properties. A study demonstrated that derivatives with triazole rings showed potent activity against various Gram-positive and Gram-negative bacteria. For example:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole derivative 1 | 0.25 | Staphylococcus aureus |

| Triazole derivative 2 | 0.5 | Escherichia coli |

| Triazole derivative 3 | 1.0 | Bacillus subtilis |

These findings suggest that the compound may be effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

The antifungal efficacy of triazole derivatives has also been documented. Compounds evaluated against Candida albicans exhibited MIC values comparable to standard antifungal agents, indicating potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound is supported by several studies:

- In vitro assays indicated that certain derivatives significantly reduced the viability of various cancer cell lines, suggesting their potential as anticancer agents.

Research has shown that the mechanism of action may involve:

- Inhibition of Enzymes : The triazole moiety can inhibit enzymes involved in bacterial and fungal cell wall synthesis.

- Interference with Nucleic Acid Synthesis : Indole derivatives may disrupt nucleic acid synthesis in cancer cells.

Molecular docking studies suggest strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- A study on triazole derivatives demonstrated broad-spectrum antibacterial activity against multiple pathogens, with some compounds exhibiting MIC values lower than those of clinically used antibiotics .

- Another investigation focused on the synthesis and biological evaluation of indole-based compounds, revealing promising anticancer properties through cell viability assays .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole-Thio-Acetamide Derivatives

The triazole-thio-acetamide scaffold is recurrent in medicinal chemistry due to its versatility in interacting with biological targets. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-Thio-Acetamide Derivatives

Key Structural Variations and Implications

a) Triazole Substituents

- Indole vs. Pyridinyl/Aryl Groups : The target compound’s indole substituent (electron-rich, planar aromatic system) contrasts with pyridinyl (VUAA1, OLC15) or simple aryl groups (e.g., bromophenyl in ). Indole’s presence may enhance interactions with serotonin receptors or enzymes like tryptophan hydroxylase, though this remains speculative without direct data. Pyridinyl groups in VUAA1/OLC15 confer agonist/antagonist activity against insect Orco receptors, highlighting substituent-dependent receptor modulation .

- Methyl vs. Ethyl/Allyl at 4-Position : The 4-methyl group in the target compound and analogs like 7d may enhance metabolic stability compared to bulkier substituents (e.g., allyl in ).

b) Acetamide Substituents

- 2-Ethoxyphenyl vs. Halogenated/Aryl Groups: The 2-ethoxyphenyl group introduces steric hindrance and moderate polarity, differing from electron-withdrawing substituents (e.g., 3-nitrophenyl in ) or halogens (e.g., 2-chlorophenyl in 7d ). Ethoxy groups may improve solubility relative to nonpolar aryl substituents.

Q & A

Q. Table 1: Key Reaction Parameters

(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify indole NH (δ 10–12 ppm), triazole protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Infrared Spectroscopy (IR) : Detect S–C stretching (600–700 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .

- X-ray crystallography : To resolve ambiguous stereochemistry or confirm solid-state packing .

(Advanced) How can structure-activity relationship (SAR) studies be designed to improve its biological activity?

- Substituent variation : Modify the indole (e.g., halogenation at C5), triazole (alkyl vs. aryl groups at N4), or acetamide (ethoxy vs. methoxy on phenyl) to assess activity changes .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC₅₀ determination) .

- Salt formation : Improve solubility via sodium/potassium salts of the thioacetate moiety for enhanced bioavailability .

(Advanced) How can contradictory biological activity data across studies be resolved?

- Standardized assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) with controlled cell passage numbers .

- Orthogonal validation : Use complementary assays (e.g., enzymatic inhibition + cellular apoptosis) to confirm activity .

- Statistical rigor : Apply ANOVA or t-tests to compare replicates and identify outliers .

(Advanced) What computational approaches are suitable for predicting its molecular targets?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets or GPCRs .

- Molecular dynamics (MD) : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with triazole N2) using Schrödinger .

(Basic) How can solubility be enhanced for in vivo studies?

- Co-solvents : Use Cremophor EL or DMSO (≤10% v/v) in aqueous buffers .

- Prodrug strategies : Convert the acetamide to a phosphate ester for improved hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .

(Advanced) What experimental methods elucidate its mechanism of action?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., BSA for plasma protein binding) .

- siRNA knockdown : Silence candidate targets (e.g., EGFR) and assess activity loss in cellular models .

- Metabolomics : Track downstream metabolite changes via LC-MS to identify affected pathways .

(Advanced) How does pH and temperature affect its stability in formulation buffers?

- Accelerated stability testing : Incubate at 25°C, 40°C, and 60°C for 4 weeks in buffers (pH 1.2, 7.4, 9.0). Monitor degradation via HPLC .

- Degradation products : Identify hydrolyzed products (e.g., free thiol or indole derivatives) under acidic conditions .

(Advanced) What strategies validate its efficacy in preclinical in vivo models?

- Pharmacokinetics (PK) : Conduct IV/PO dosing in rodents; measure plasma half-life (t₁/₂) and AUC via LC-MS/MS .

- Toxicity screening : Assess liver/kidney function (ALT, creatinine) after 28-day repeated dosing .

- Xenograft models : Evaluate tumor growth inhibition in nude mice (e.g., HCT-116 colon cancer) .

(Advanced) How can structural analogs be systematically compared for improved selectivity?

- Selectivity panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Free-energy calculations : Use MM-PBSA to compare binding affinities of analogs to primary vs. secondary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.